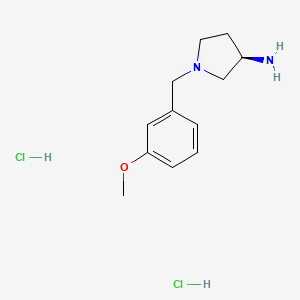

(R)-1-(3-Methoxybenzyl)pyrrolidin-3-amine dihydrochloride

Description

“(R)-1-(3-Methoxybenzyl)pyrrolidin-3-amine dihydrochloride” (CAS: 876161-77-2) is a chiral pyrrolidine derivative with a 3-methoxybenzyl substituent and two hydrochloride counterions. The compound’s stereochemistry (R-configuration) and aromatic substitution pattern influence its physicochemical and biological properties. It is primarily utilized in pharmaceutical and agrochemical research, particularly in studies targeting neurotransmitter receptors (e.g., serotonin or dopamine receptors) due to the structural resemblance of pyrrolidine derivatives to bioactive molecules .

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3R)-1-[(3-methoxyphenyl)methyl]pyrrolidin-3-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O.2ClH/c1-15-12-4-2-3-10(7-12)8-14-6-5-11(13)9-14;;/h2-4,7,11H,5-6,8-9,13H2,1H3;2*1H/t11-;;/m1../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCIMHZXMQUDNAF-NVJADKKVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CN2CCC(C2)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)CN2CC[C@H](C2)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3-Methoxybenzyl)pyrrolidin-3-amine dihydrochloride typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from various cyclic or acyclic precursors.

Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced through reductive amination.

Industrial Production Methods

Industrial production of ®-1-(3-Methoxybenzyl)pyrrolidin-3-amine dihydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Batch or Continuous Flow Reactors: These reactors allow for precise control of reaction parameters such as temperature, pressure, and reaction time.

Purification Techniques: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

®-1-(3-Methoxybenzyl)pyrrolidin-3-amine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: The methoxybenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Nucleophiles: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

Scientific Research Applications

(R)-1-(3-Methoxybenzyl)pyrrolidin-3-amine dihydrochloride has various applications across different fields:

Medicinal Chemistry

- Drug Development : The compound serves as a building block for synthesizing new therapeutic agents targeting psychiatric disorders such as depression and schizophrenia. Its structural features allow for modifications that enhance pharmacological properties.

Biological Research

- Enzyme Studies : It is utilized in studying enzyme-substrate interactions and protein-ligand binding, which are crucial for understanding metabolic pathways and drug mechanisms.

Neuroscience

- Psychotropic Effects : In animal models, this compound has shown potential antidepressant and antipsychotic effects. For instance, it reduced depressive-like behaviors in rodents and attenuated hyperlocomotion induced by phencyclidine (PCP), indicating its relevance in neuropharmacology.

Antidepressant Study

In a study evaluating various pyrrolidine derivatives, this compound demonstrated significant activity in reducing depressive-like behaviors in rodent models when administered at specific dosages.

Antipsychotic Evaluation

A comparative analysis with clozapine revealed that this compound could attenuate hyperlocomotion induced by PCP, suggesting its potential as an antipsychotic agent. Behavioral assays were employed to assess efficacy.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Building block for new therapeutic agents targeting psychiatric disorders |

| Biological Research | Study of enzyme-substrate interactions and protein-ligand binding |

| Neuroscience | Potential antidepressant and antipsychotic effects demonstrated in studies |

Mechanism of Action

The mechanism of action of ®-1-(3-Methoxybenzyl)pyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Receptors: It can bind to specific receptors on the surface of cells, triggering a cascade of intracellular events.

Inhibiting Enzymes: The compound may inhibit the activity of certain enzymes, thereby affecting metabolic pathways.

Modulating Signal Transduction: It can influence signal transduction pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Substituted Benzyl Derivatives

Modified Amine Backbone Derivatives

Solubility and Stability

- The dihydrochloride salt form of the target compound enhances aqueous solubility compared to free bases (e.g., 1-(3-Chlorobenzyl) derivatives in show melting points ~165–166°C, indicating crystalline stability) .

- 3-Methoxy substitution may reduce thermal stability relative to halogenated analogs due to lower bond dissociation energy .

Receptor Binding and Selectivity

- 5-HT6R Antagonism : Chlorinated derivatives (e.g., compound 13 in ) exhibit potent 5-HT6R antagonism (IC₅₀ < 100 nM), whereas methoxy-substituted analogs may prioritize 5-HT3R or MAO-B interactions .

- MAO-B Reversibility : Methoxy groups’ electron donation could stabilize enzyme-inhibitor complexes, though direct data for the target compound remains unpublished .

Biological Activity

(R)-1-(3-Methoxybenzyl)pyrrolidin-3-amine dihydrochloride (CAS No. 876161-77-2) is a compound that belongs to the class of pyrrolidine derivatives, which have been widely studied for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a methoxybenzyl group, which significantly influences its pharmacological properties. The general structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes. Key mechanisms include:

- Receptor Binding : The compound may bind to various receptors, influencing intracellular signaling pathways. This binding can lead to modulation of neurotransmitter systems, particularly those involving serotonin and dopamine.

- Enzyme Inhibition : It has been shown to inhibit specific enzymes, which can alter metabolic pathways and cellular functions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antidepressant Effects : Some studies suggest potential antidepressant properties due to its action on serotonin receptors .

- Antipsychotic Activity : Similar to clozapine, a well-known antipsychotic, this compound may exhibit dual receptor antagonism, affecting both 5-HT3 and 5-HT6 receptors .

- Neuroprotective Effects : Preliminary data indicate that it may have neuroprotective qualities, potentially useful in treating neurodegenerative disorders .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antidepressant | Serotonin receptor modulation | |

| Antipsychotic | Dual receptor antagonism | |

| Neuroprotective | Inhibition of neuroinflammatory pathways |

Case Studies

- Antidepressant Study : In a study evaluating the effects of various pyrrolidine derivatives, this compound demonstrated significant activity in reducing depressive-like behaviors in rodent models when administered at specific dosages .

- Antipsychotic Evaluation : A comparative analysis with clozapine revealed that this compound could attenuate hyperlocomotion induced by phencyclidine (PCP), suggesting its potential as an antipsychotic agent. The study utilized behavioral assays to assess efficacy .

Synthesis and Applications

The synthesis of this compound typically involves the formation of the pyrrolidine ring followed by the introduction of the methoxybenzyl group through reductive amination techniques. This compound serves as a valuable building block in pharmaceutical research and development, particularly in creating new therapeutic agents for psychiatric disorders .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (R)-1-(3-Methoxybenzyl)pyrrolidin-3-amine dihydrochloride, and how do reaction conditions influence enantiomeric purity?

- Methodological Answer : The compound can be synthesized via reductive amination between (R)-pyrrolidin-3-amine and 3-methoxybenzaldehyde, followed by HCl salt formation. Enantiomeric purity is highly sensitive to reaction pH, temperature, and catalyst selection. For example, using chiral catalysts like (R)-BINAP in asymmetric hydrogenation improves stereochemical control. Post-synthesis purification via recrystallization (e.g., ethanol/water mixtures) or chiral chromatography (e.g., amylose-based columns) ensures ≥98% enantiomeric excess (ee) .

Q. How can researchers confirm the structural identity and purity of this compound?

- Methodological Answer : Use a combination of:

- NMR : H and C NMR to verify the 3-methoxybenzyl group (aromatic protons at δ 6.7–7.3 ppm, methoxy singlet at δ ~3.8 ppm) and pyrrolidine ring conformation.

- LCMS : To confirm molecular weight (e.g., [M+H] at m/z 263.2 for the free base).

- HPLC : Reverse-phase chromatography (C18 column, 0.1% TFA in water/acetonitrile) to assess purity (>95% area).

- Elemental Analysis : Validate chloride content (theoretical: ~25.6% Cl) .

Q. What safety protocols are recommended given limited toxicity data for this compound?

- Methodological Answer : Assume acute toxicity based on structural analogs (e.g., pyrrolidine derivatives with LD > 300 mg/kg in rodents). Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact. For spills, neutralize with sodium bicarbonate and dispose via hazardous waste channels. Store at 2–8°C in airtight containers to prevent hygroscopic degradation .

Advanced Research Questions

Q. How does the 3-methoxybenzyl substituent influence receptor binding affinity in structure-activity relationship (SAR) studies?

- Methodological Answer : The 3-methoxy group enhances lipophilicity (logP ~1.8) and π-π stacking with aromatic residues in target proteins (e.g., GPCRs). Comparative studies with analogs (e.g., 3-chloro or 3-nitro substituents) show reduced affinity due to steric hindrance, while 3-methoxy improves selectivity for serotonin receptors (5-HT Ki ~50 nM). Docking simulations (AutoDock Vina) and mutagenesis assays can validate binding pockets .

Q. What strategies mitigate racemization during scale-up synthesis?

- Methodological Answer : Racemization risks arise at high temperatures (>80°C) or under acidic conditions. Mitigation includes:

- Low-Temperature Reactions : Conduct reductive amination at 0–25°C.

- Chiral Auxiliaries : Use Boc-protected intermediates to stabilize the stereocenter.

- In Situ Monitoring : Polarimetry or chiral HPLC (e.g., Chiralpak AD-H column) to track ee during synthesis .

Q. How does the dihydrochloride salt form affect solubility and bioavailability compared to the free base?

- Methodological Answer : The salt form increases aqueous solubility (e.g., ~50 mg/mL in PBS vs. <5 mg/mL for free base) due to ionic interactions. In vitro permeability assays (Caco-2 cells) show a 2.5-fold increase in absorption. Stability studies (pH 1–7.4, 37°C) confirm salt dissociation in gastric fluid, releasing the active free base .

Q. What analytical methods resolve contradictions in reported melting points or spectral data?

- Methodological Answer : Discrepancies may arise from polymorphic forms or residual solvents. Use:

- DSC/TGA : Identify polymorphs (e.g., melting endotherms at 215–220°C vs. 225–230°C).

- Karl Fischer Titration : Quantify residual water (<1% w/w).

- PXRD : Compare diffraction patterns with reference standards .

Experimental Design Considerations

- Chiral Resolution : Prioritize enantioselective synthesis over post-synthesis resolution to avoid yield loss.

- Stability Testing : Include accelerated degradation studies (40°C/75% RH for 6 months) to assess shelf-life .

- Biological Assays : Use radiolabeled analogs (e.g., H or C) for precise pharmacokinetic profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.